molecular formula C12H16ClNO2 B3952098 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide

2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B3952098
M. Wt: 241.71 g/mol
InChI Key: HWHUGTXTOFUKQT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the α-carbon of the acetamide backbone and a 1-methoxypropan-2-yl substituent on the nitrogen atom. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the aromatic chlorophenyl group and a branched methoxyalkyl chain that enhances solubility in polar solvents.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(8-16-2)14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUGTXTOFUKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 1-methoxypropan-2-ylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, including a specific temperature range and reaction time, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide)
  • Structural Differences : The aromatic ring in metolachlor is substituted with 2-ethyl-6-methyl groups instead of 4-chloro.
  • Activity : A pre-emergent herbicide targeting grasses and broadleaf weeds. Its efficacy arises from inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants.
  • Metabolites : Rapidly metabolized to polar derivatives (MESA and MOXA), which exhibit reduced herbicidal activity compared to the parent compound .
S-Metolachlor Transformation Products (TPs)
  • Example : 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide.
  • Modifications : Hydroxymethyl substitution on the aromatic ring increases polarity, altering environmental persistence and bioavailability .

Pharmaceutical and Enzyme-Targeting Analogues

N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide
  • Structural Differences: Contains a hydroxyimino (-NH-O-) group instead of the methoxypropan-2-yl chain.
  • Activity: Intermediate in synthesizing 5-chloro-2-indolinone, a scaffold for bioactive molecules. Its crystal structure reveals intermolecular hydrogen bonds (C–H⋯O, N–H⋯N), which stabilize layered packing arrangements .
2-{[4-Allyl-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide
  • Structural Differences : Incorporates a triazole ring and sulfanyl linker.
  • Activity: Triazole derivatives are known for antimicrobial and anticancer properties. The sulfanyl group enhances binding to enzyme active sites (e.g., via disulfide bridge interactions) .
Pyridine- and Quinoline-Based Acetamides
  • Example : 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (PDB: 5RH2).
  • Activity : Demonstrated high binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN142. Pyridine rings occupy hydrophobic pockets, while acetamide linkers form hydrogen bonds .

Insecticidal and Anticholinesterase Analogues

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide
  • Activity : Exhibits superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (IC50: 0.028 µM). The pyridine-thioacetamide motif enhances interaction with insect nicotinic acetylcholine receptors .
N-(4-Chlorophenyl)-N-(1-Propan-2-ylpiperidin-4-yl)Acetamide
  • Structural Differences : Piperidine ring replaces the methoxypropan-2-yl group.
  • The piperidine moiety improves blood-brain barrier penetration .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide is C11H14ClNO2C_{11}H_{14}ClNO_2. The structure features a chlorophenyl group, an acetamide moiety, and a methoxypropan-2-yl substituent, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide exhibit significant antimicrobial properties. A study evaluated various compounds for their in vitro antimicrobial activity using the tube dilution technique. The results showed that certain derivatives displayed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

CompoundAntimicrobial ActivityComparison Standard
3SignificantCiprofloxacin
8SignificantFluconazole
11Moderate-
12Moderate-

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for anticancer activity. The MTT assay was employed to assess cell viability against various cancer cell lines. Results indicated that while some derivatives showed promising anticancer effects, they were generally less potent than established chemotherapeutic agents such as 5-fluorouracil .

CompoundIC50 (µM)Comparison Standard
5255-Fluorouracil
730Tomudex

The mechanism by which 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate pathways critical for microbial survival or cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives demonstrated that compounds with the chlorophenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing antimicrobial efficacy .
  • Anticancer Screening : In another investigation, derivatives were tested against various cancer cell lines, revealing that modifications in the methoxy group significantly influenced cytotoxicity levels. Compound 5 was noted for its selective toxicity towards cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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